3-Amino-N,N-diéthyl-4-méthoxybenzènesulfonamide

Vue d'ensemble

Description

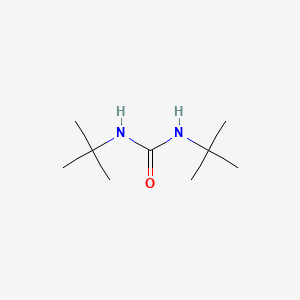

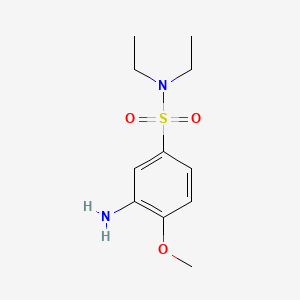

Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is a useful research compound. Its molecular formula is C11H18N2O3S and its molecular weight is 258.34 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50670. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Histologie et Cytologie

Le Rouge Rapide ITR est largement utilisé dans les études histologiques et cytologiques comme substrat chromogène pour la phosphatase alcaline . Lorsqu’il est utilisé en conjonction avec le phosphate de naphtol AS-MX, il produit un précipité rouge lors de la déphosphorylation enzymatique, ce qui est particulièrement utile pour visualiser les marqueurs cellulaires et tissulaires au microscope.

Matériel Optique Non Linéaire

Ce composé a été rapporté comme présentant les propriétés d’un matériau optique non linéaire . Il peut être utilisé dans la génération de la deuxième et de la troisième harmonique des ondes de lumière laser, qui sont importantes dans l’étude des interactions lumière-matière et ont des applications dans le calcul optique et le traitement du signal.

Essais Diagnostiques

En diagnostic médical, le Rouge Rapide ITR sert de composant dans les essais de détection de certaines enzymes . Son changement de couleur lors de la réaction en fait un outil précieux pour l’identification rapide et visuelle de l’activité enzymatique dans les échantillons cliniques.

Surveillance Environnementale

La réactivité du composé avec diverses enzymes permet également de l’utiliser dans la surveillance environnementale . Il peut servir de capteur pour détecter les activités enzymatiques qui sont indicatives de certains polluants ou contaminants dans les échantillons environnementaux.

Synthèse Organique

En tant que sulfonamide, le Rouge Rapide ITR est un intermédiaire potentiel en synthèse organique . Il peut être utilisé pour préparer divers colorants, pigments et autres dérivés de sulfonamide ayant des applications en science des matériaux et en pharmacie.

Recherche sur les Processus Cellulaires

Le Rouge Rapide ITR a été utilisé dans la recherche pour étudier les processus cellulaires . Sa capacité à se lier à des enzymes spécifiques permet aux chercheurs de suivre et de comprendre les mécanismes cellulaires, tels que les voies de transduction du signal et les activités métaboliques.

Stockage Optique de Données

Les propriétés optiques du Rouge Rapide ITR en font un candidat pour une utilisation dans les technologies de stockage optique de données . Ses caractéristiques stables d’absorption de la lumière peuvent être exploitées pour stocker des données de manière compacte et efficace.

Outils Éducatifs

Dans les milieux éducatifs, le Rouge Rapide ITR peut être utilisé pour démontrer des réactions chimiques et des principes d’enzymologie . Son changement de couleur vif fournit une aide visuelle qui améliore l’apprentissage et la compréhension des processus biochimiques.

Mécanisme D'action

Target of Action

3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide, commonly known as Fast Red ITR, primarily targets alkaline phosphatase (ALP) . ALP is an enzyme found in various tissues throughout the body, including the liver, bones, kidneys, and the digestive system. It plays a crucial role in dephosphorylation, a process essential for many biochemical pathways.

Mode of Action

Fast Red ITR interacts with ALP by serving as a substrate in histochemical staining techniques. When ALP catalyzes the dephosphorylation of Fast Red ITR, it results in the formation of a colored azo dye. This reaction is utilized in histochemistry to visualize and localize ALP activity within tissues .

Biochemical Pathways

The primary biochemical pathway affected by Fast Red ITR is the dephosphorylation pathway mediated by ALP. The dephosphorylation of Fast Red ITR leads to the production of a red-colored azo compound, which can be detected visually. This pathway is crucial for studying enzyme activity and distribution in various biological samples .

Pharmacokinetics

The pharmacokinetics of Fast Red ITR, particularly its absorption, distribution, metabolism, and excretion (ADME) Its stability and interaction with alp suggest that it is efficiently processed in environments where alp is active .

Result of Action

The molecular and cellular effects of Fast Red ITR’s action include the visualization of ALP activity . This is particularly useful in histochemical studies where the presence and activity of ALP need to be mapped within tissues. The formation of the red azo dye provides a clear and distinct marker for ALP activity, aiding in various diagnostic and research applications .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of Fast Red ITR. Optimal conditions for ALP activity, typically a slightly alkaline pH, enhance the interaction between Fast Red ITR and ALP, leading to more efficient staining. Conversely, extreme pH levels or temperatures can denature the enzyme or degrade the compound, reducing its effectiveness .

Analyse Biochimique

Biochemical Properties

Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes. These enzymes are crucial for regulating pH and ion balance in tissues. The compound binds to the active site of carbonic anhydrase, inhibiting its activity and thereby affecting the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons . This interaction is essential for understanding the compound’s potential therapeutic applications, especially in conditions where carbonic anhydrase activity is dysregulated.

Cellular Effects

Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by disrupting the balance of pro-apoptotic and anti-apoptotic proteins . Additionally, it can alter cellular metabolism by inhibiting enzymes involved in glycolysis and oxidative phosphorylation, leading to reduced energy production and increased oxidative stress in cells .

Molecular Mechanism

The molecular mechanism of action of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- involves its binding to specific biomolecules, such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound inhibits their catalytic activity, leading to a decrease in the production of bicarbonate and protons . This inhibition can result in altered pH regulation and ion balance in tissues, which is critical for understanding the compound’s therapeutic potential. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or extreme pH levels . Long-term exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of carbonic anhydrase activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- vary with different dosages in animal models. At low doses, the compound can effectively inhibit carbonic anhydrase activity without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to its impact on cellular metabolism and enzyme activity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase and other sulfonamide-sensitive enzymes, affecting their catalytic activity and altering metabolic flux . The compound can also influence the levels of metabolites, such as bicarbonate and protons, by inhibiting carbonic anhydrase activity . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and enzymes, affecting their localization and activity . The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, mitochondria, and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

3-amino-N,N-diethyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9/h6-8H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGVVXSCGNGJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059151 | |

| Record name | Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831084 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

97-35-8 | |

| Record name | 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Red ITR base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N,N-diethyl-4-methoxybenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methoxy-5-(diethylsulfamoyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX9EQ4DY8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the optical properties of Fast Red ITR, and how have they been utilized?

A1: Fast Red ITR displays interesting optical properties, including a wide transparency range from 340 nm to the near-infrared region and significant birefringence []. This makes it a suitable material for nonlinear optical applications. Researchers have successfully demonstrated second- and third-harmonic generation of a Nd:glass laser using Fast Red ITR crystal fibers []. Additionally, when doped into polymethylmethacrylate (PMMA) films and irradiated with circularly polarized KrF excimer laser light, Fast Red ITR contributes to the creation of chiral surface structures, leading to photoinduced circular dichroism [].

Q2: How is Fast Red ITR used in biological staining applications?

A2: Fast Red ITR is a key component in a sensitive immunocytochemical method for identifying surface antigens on human blood cells []. In this technique, cells are labeled with specific monoclonal antibodies followed by an alkaline phosphatase conjugate. Fast Red ITR, along with naphthol AS-TR phosphate and levamisole, acts as a chromogenic substrate for alkaline phosphatase. The enzymatic reaction produces a visible color change, indicating the presence of the targeted surface antigens [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.